Europetin
Overview
Description
It is naturally found in the plant Plumbago europaea . This compound belongs to the flavonoid family, which is known for its diverse biological activities and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Europetin can be synthesized through the methylation of myricetin. The process involves the selective methylation of the hydroxyl group at the 7-position of myricetin using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like acetone under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same methylation process. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydroflavonols.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Various substituted flavonol derivatives.
Scientific Research Applications
Europetin has several scientific research applications due to its biological activities:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant properties and potential to modulate enzyme activities.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of europetin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
Enzyme Modulation: It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
Signal Transduction: this compound can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Europetin is similar to other flavonols such as quercetin, kaempferol, and myricetin. it is unique due to the presence of a methoxy group at the 7-position:
Quercetin: Lacks the methoxy group and has different biological activities.
Kaempferol: Similar structure but lacks the hydroxyl groups at the 3′, 4′, and 5′ positions.
Myricetin: The parent compound of this compound, without the methoxy group.
Properties
IUPAC Name |
3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-7-4-8(17)12-11(5-7)24-16(15(22)14(12)21)6-2-9(18)13(20)10(19)3-6/h2-5,17-20,22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZXSHDKBKYQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658068 | |
Record name | Europetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16280-27-6 | |
Record name | 3,5-Dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16280-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Europetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016280276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Europetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EUROPETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC84K5ZS4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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